

# Synthesis of 4-Hydroxy-3-nitrobenzaldehyde from p-hydroxybenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydroxy-3-nitrobenzaldehyde

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## Synthesis of 4-Hydroxy-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **4-hydroxy-3-nitrobenzaldehyde** from p-hydroxybenzaldehyde. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

## Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction-specific data for the synthesis of **4-hydroxy-3-nitrobenzaldehyde**.

Table 1: Physical and Spectroscopic Properties

Property	p-Hydroxybenzaldehyde (Starting Material)	4-Hydroxy-3-nitrobenzaldehyde (Product)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub> [1]
Molecular Weight	122.12 g/mol	167.12 g/mol [1]
Melting Point	115-117 °C	140-142 °C[2]
Boiling Point	191 °C	275 °C[1]
Appearance	White to pale yellow crystalline solid	Yellow to brown powder[2]
Solubility	Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate.	Slightly soluble in DMSO and Methanol.[2][3]
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz)	-	δ 9.94 (s, 1H, -CHO), 8.65 (s, 1H, Ar-H), 8.13 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H)
<sup>13</sup> C NMR	-	Data available, requires specific solvent and reference for precise shifts.[4]
IR (KBr, cm <sup>-1</sup> )	-	3229, 2818, 1692, 1615, 1563, 1335, 1270, 1130
Mass Spec (ESI-MS)	-	m/z: 166 [M-H] <sup>-</sup>

Table 2: Summary of Synthetic Protocols

Parameter	Protocol 1: Nitric Acid in Dichloromethane	Protocol 2: Green Synthesis with HZSM-5 Catalyst
Nitrating Agent	70% Nitric Acid	Nitrogen Dioxide (liquid)
Catalyst	Ammonium Molybdate	HZSM-5 Molecular Sieve
Solvent	Dichloromethane (DCM)	Dichloromethane (DCM)
Reactant Ratio	1:1 (p-hydroxybenzaldehyde:HNO <sub>3</sub> )	-
Temperature	Reflux	<5 °C initially, then 25 °C
Reaction Time	1 hour	6 hours
Reported Yield	85%	61.9% - 66.9%
Purification	Column Chromatography (Ethyl acetate:Hexane)	Filtration and Recrystallization

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-hydroxy-3-nitrobenzaldehyde**.

### Protocol 1: Nitration using Nitric Acid in Dichloromethane[5]

This protocol describes a high-yield synthesis using nitric acid with a catalyst in an organic solvent.

Materials:

- p-Hydroxybenzaldehyde (1 mmol)
- Dichloromethane (DCM) or Dichloroethane (DCE)
- Ammonium molybdate (1 mmol)

- 70% Nitric Acid (1 mmol, 0.063 mL)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Hexane
- Standard laboratory glassware
- Reflux apparatus
- Magnetic stirrer
- Rotary evaporator
- Column chromatography setup

Procedure:

- **Reaction Setup:** To a solution of p-hydroxybenzaldehyde (1 mmol) in dichloromethane, add ammonium molybdate (1 mmol, 1.235 g).
- **Addition of Nitrating Agent:** Add 70% nitric acid (1 mmol, 0.063 mL) to the mixture.
- **Reaction:** Reflux the reaction mixture for 1 hour. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture and wash the solid residue with water. Separate the organic layer and dry it over anhydrous sodium sulfate.
- **Purification:** Evaporate the solvent under vacuum using a rotary evaporator. Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.
- **Characterization:** The final product, **4-hydroxy-3-nitrobenzaldehyde**, is obtained as a yellow powder. Confirm the identity and purity of the product by measuring its melting point (138-140 °C) and acquiring IR,  $^1\text{H}$ -NMR, and mass spectra.

## Protocol 2: Green Synthesis using HZSM-5 Molecular Sieve Catalyst

This protocol presents an environmentally friendlier approach utilizing a solid acid catalyst and nitrogen dioxide.

### Materials:

- p-Hydroxybenzaldehyde (12.2 g)
- Dichloromethane (120 mL)
- HZSM-5 molecular sieve catalyst (1.5 g)
- Liquid Nitrogen Dioxide (3.8 mL)
- 8% Sodium Bicarbonate solution
- Distilled water
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath
- Filtration apparatus

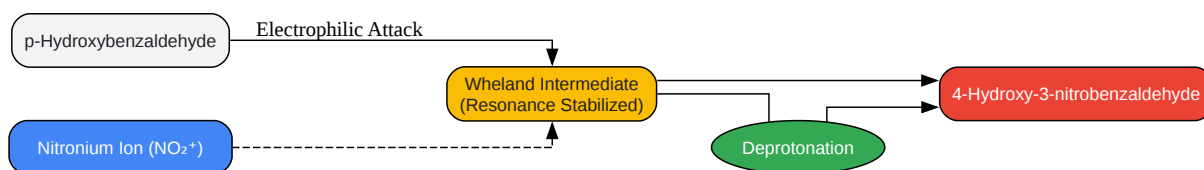
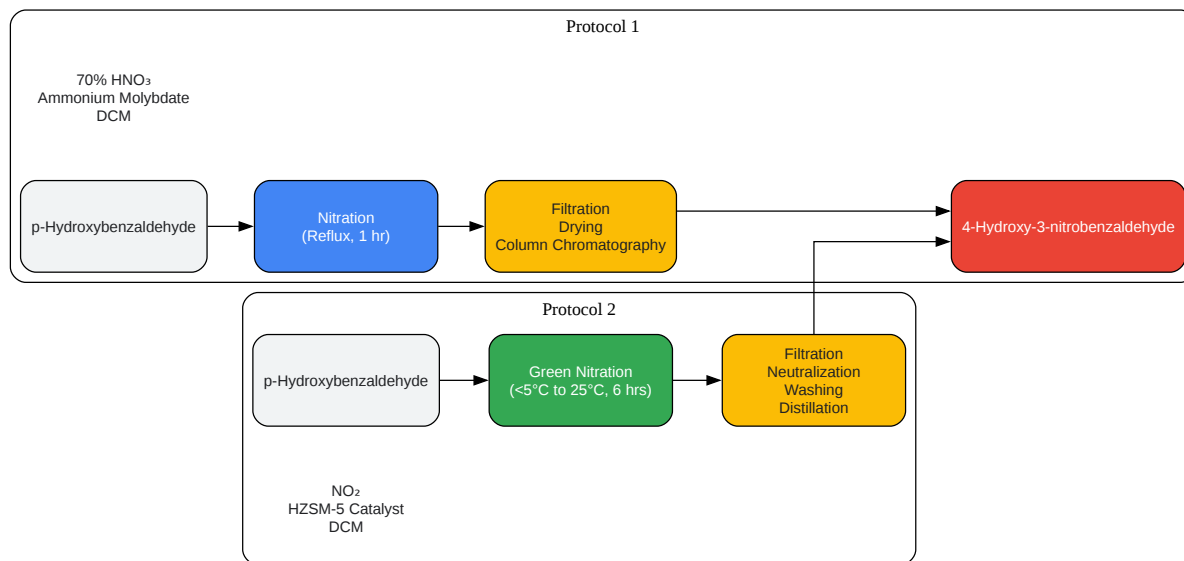
### Procedure:

- **Reaction Setup:** In a suitable flask, add 12.2 g of p-hydroxybenzaldehyde to 120 mL of dichloromethane. Add 1.5 g of HZSM-5 molecular sieve catalyst and stir the mixture well.
- **Cooling:** Cool the reaction mixture to below 5 °C using an ice bath.
- **Addition of Nitrating Agent:** Slowly add 3.8 mL of liquid nitrogen dioxide to the cooled mixture.

- **Reaction:** After the addition is complete, allow the reaction to warm to 25 °C and continue stirring for 6 hours.
- **Work-up:** After the reaction is complete, filter the mixture to separate the HZSM-5 catalyst.
- **Neutralization and Washing:** Wash the organic phase with an 8% sodium bicarbonate solution until it is neutral. Then, wash the organic phase three times with distilled water.
- **Isolation:** Remove the dichloromethane by distillation under reduced pressure to obtain the yellow solid product. The reported yield is approximately 10.35 g (61.9%).
- **Characterization:** Confirm the product's identity and purity through melting point determination (140-141 °C) and spectroscopic analysis (<sup>1</sup>H NMR, IR, ESI-MS).

## Mandatory Visualization

The following diagrams illustrate the key workflows and transformations described in this guide.



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## References

- 1. 4-Hydroxy-3-nitrobenzaldehyde | 3011-34-5 | FH32308 [biosynth.com]
- 2. 4-Hydroxy-3-nitrobenzaldehyde CAS#: 3011-34-5 [amp.chemicalbook.com]
- 3. 4-Hydroxy-3-nitrobenzaldehyde CAS#: 3011-34-5 [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)